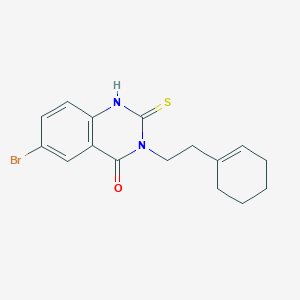
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
Research on similar compounds to 6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one has demonstrated their utility in the synthesis of heterocyclic systems containing bridged nitrogen atoms, showing potential antibacterial activities. These compounds are synthesized through condensation processes and evaluated for their antibacterial effectiveness (Hui et al., 2000).
Anticancer Applications
Some derivatives of quinazolinone, like 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, serve as important intermediates in cancer treatment, particularly for colon and rectal cancers. These compounds are synthesized through optimized routes involving cycling, ammoniation, and bromination, indicating their significant role in pharmaceutical research (He Zheng-you, 2010).
Microwave Irradiation and Solvent-Free Synthesis
The application of microwave irradiation and solvent-free conditions in synthesizing 2,3-disubstituted-4(3H)-quinazolinones shows an advanced methodology in chemical synthesis. This includes the production of compounds like 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one, highlighting the importance of novel synthesis methods in pharmaceutical research (Mohammadi & Hossini, 2011).
Large Scale Manufacturing Process
The large-scale manufacturing process for anticancer agents like Thymitaq, derived from 6-bromo-quinazolinone compounds, has been described. This process demonstrates the practical application of these compounds in producing pharmaceutical-grade products (Malmgren et al., 2008).
Antimicrobial Activity
Newer quinazolinones, which are structurally similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These studies underline the potential of quinazolinone derivatives in developing new antimicrobial agents (Patel et al., 2006).
Antiviral and Cytotoxic Activities
Research on 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives of 6-bromo-quinazolinones, has demonstrated significant antiviral activity against viruses like Herpes simplex and vaccinia, alongside cytotoxic activities. This indicates the potential use of these compounds in antiviral therapies (Selvam et al., 2010).
Synthesis of Bromoquinoline Complexes
The synthesis of bromoquinoline complexes, such as cyclopalladated 6-bromo-2-ferrocenylquinoline, has applications in catalytic processes, including Suzuki coupling. This showcases the compound's utility in complex chemical reactions (Xu et al., 2014).
Knorr Synthesis
The compound's relevance in the Knorr synthesis process, used for preparing key intermediates in infectious disease research, underscores its importance in medicinal chemistry (Wlodarczyk et al., 2011).
特性
IUPAC Name |
6-bromo-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWFEQIGIZEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
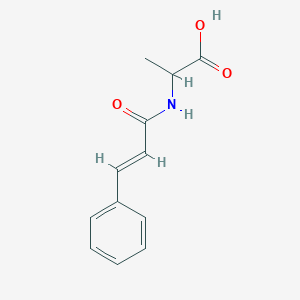
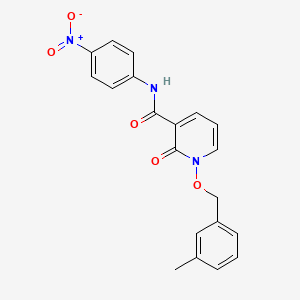

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)

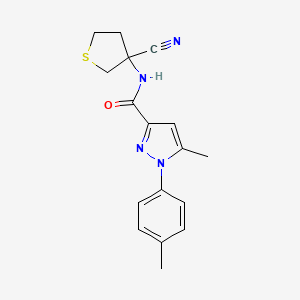
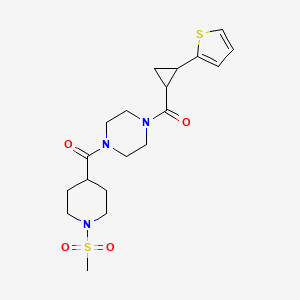
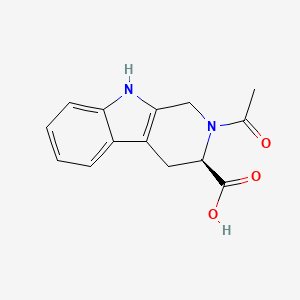
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)
![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)


![[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2674396.png)
![N-(2,3-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2674397.png)
